molecular formula C25H22FN5O3S B11422344 2-Fluoro-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide

2-Fluoro-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide

Cat. No.: B11422344
M. Wt: 491.5 g/mol
InChI Key: HUVPXWRHUKJDFA-UHFFFAOYSA-N
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Description

2-Fluoro-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and a fluorobenzamide moiety

Preparation Methods

The synthesis of 2-Fluoro-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide.

    Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the triazole intermediate with 2-fluorobenzoyl chloride under basic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

2-Fluoro-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

2-Fluoro-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It is explored for its use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar compounds to 2-Fluoro-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide include other triazole derivatives with varying substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Some examples include:

    1,2,4-Triazole: A simple triazole compound used as a building block in organic synthesis.

    Fluorobenzamides: Compounds with a fluorobenzamide moiety, studied for their potential as anticancer agents.

    Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group, explored for their anti-inflammatory properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H22FN5O3S

Molecular Weight

491.5 g/mol

IUPAC Name

2-fluoro-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C25H22FN5O3S/c1-34-19-13-11-17(12-14-19)28-23(32)16-35-25-30-29-22(31(25)18-7-3-2-4-8-18)15-27-24(33)20-9-5-6-10-21(20)26/h2-14H,15-16H2,1H3,(H,27,33)(H,28,32)

InChI Key

HUVPXWRHUKJDFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=CC=C4F

Origin of Product

United States

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